
(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
説明
The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a pyrazoline derivative characterized by a hybrid heterocyclic scaffold. Its structure integrates:
- A 2-chloro-7-methoxyquinoline moiety, which contributes electron-withdrawing and polar properties.
- A p-tolyl (4-methylphenyl) group attached to the pyrazoline ring, enhancing lipophilicity.
- A furan-2-yl methanone group, which may influence bioavailability and metabolic stability.
特性
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-5-7-16(8-6-15)21-14-22(29(28-21)25(30)23-4-3-11-32-23)19-12-17-9-10-18(31-2)13-20(17)27-24(19)26/h3-13,22H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMZZZWTDXEPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This molecule integrates quinoline and pyrazole functionalities, both of which are known for diverse pharmacological properties.
Structure and Properties
The structural formula of the compound is as follows:
This compound features:
- Quinoline moiety : Known for antimalarial, antibacterial, and anticancer properties.
- Pyrazole ring : Associated with anti-inflammatory, analgesic, and antibacterial activities.
- Functional groups : The presence of a methoxy group (OCH₃) and a chloro substituent (Cl) influences solubility and reactivity, potentially enhancing biological interactions .
Anticancer Properties
Research indicates that quinoline derivatives can exhibit significant anticancer effects. The dual functionality of this compound suggests a potential for enhanced activity against cancer cells. Studies on similar compounds have demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structure hints at possible antimicrobial properties due to the presence of both quinoline and pyrazole rings. Compounds with similar structures have shown effectiveness against a range of bacterial strains. The furan moiety may also contribute to its antimicrobial activity by interacting with bacterial cell membranes .
Anti-inflammatory Effects
Pyrazole derivatives are well-documented for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the quinoline core through cyclization reactions.
- Synthesis of the pyrazole ring , often via hydrazine derivatives.
- Coupling reactions to attach the furan moiety to the core structure.
Optimizing reaction conditions is crucial for achieving high yields and purity .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline and pyrazole derivatives:
- A study on related compounds highlighted their potential as inhibitors of cancer cell proliferation, demonstrating IC₅₀ values in the micromolar range against various cancer cell lines .
- Another investigation into pyrazole derivatives revealed significant anti-inflammatory activity in animal models, supporting their use in treating inflammatory diseases .
Comparative Analysis
To further illustrate the potential biological activities of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylquinoline | Quinoline ring | Antimicrobial |
4-Aminoantipyrine | Pyrazole ring | Analgesic |
7-Hydroxyquinoline | Hydroxy group on quinoline | Anticancer |
The unique combination of quinoline and pyrazole functionalities in This compound may synergistically enhance its biological activity compared to compounds with only one of these structural features .
科学的研究の応用
Biological Activities
The biological activities of this compound are primarily attributed to its structural components:
-
Antimicrobial Activity :
- Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance efficacy against various pathogens, including bacteria and fungi . For example, compounds similar to this one have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential :
- Enzyme Inhibition :
Study 1: Antimicrobial Evaluation
A study evaluated several quinoline derivatives for their antimicrobial efficacy. Modifications in the quinoline structure significantly enhanced antibacterial activity against common pathogens. The specific activity of this compound remains to be explicitly tested but aligns with promising trends observed in structural analyses .
Study 2: Anticancer Activity
Research on thiazolidinone derivatives indicated that compounds with similar structural motifs exhibited potent anticancer effects through apoptosis induction in various cancer cell lines. This suggests that further exploration of this compound could reveal similar effects due to its structural components .
類似化合物との比較
Table 1: Substituent Comparison
*Molecular weights estimated based on structural formulas.
- Quinoline Modifications: The target compound’s 2-chloro-7-methoxy substitution contrasts with benzo[d][1,3]dioxole (electron-rich) in and 2-chloro-7-methyl in .
- Aryl Group Influence : The p-tolyl group in the target compound increases lipophilicity relative to phenyl or 4-methoxyphenyl groups in , which may affect membrane permeability.
- Functional Group Impact: The furan-2-yl methanone in the target compound differs from the acetyl group in , altering metabolic stability due to furan’s susceptibility to oxidation.
Bioactivity Trends
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Antimicrobial Activity : The benzo[d][1,3]dioxole-furan derivative in showed moderate activity against E. coli and S. aureus, suggesting that electron-rich aromatic systems enhance microbial targeting. The target compound’s chloro and methoxy groups may improve Gram-negative selectivity due to increased polarity.
- Anticancer Potential: Pyrazolines with methoxyphenyl groups (e.g., ) demonstrated antitumor activity, likely via intercalation or enzyme inhibition. The target compound’s quinoline-p-tolyl hybrid could enhance DNA binding affinity.
Key Research Findings
Substituent-Driven Solubility: Chloro and methoxy groups on quinoline improve aqueous solubility compared to methyl or benzo[d][1,3]dioxole derivatives, critical for drug delivery .
Lipophilicity vs. Bioavailability : The p-tolyl group in the target compound may enhance blood-brain barrier penetration relative to polar analogs, though at the cost of metabolic stability .
Synthetic Scalability: Ethanol-based cyclocondensation () is scalable and eco-friendly compared to dioxane-mediated reactions ().
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation : Refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydropyrazole derivatives) with carbonyl-containing reagents in ethanol or DMF under controlled temperatures (70–100°C) for 2–6 hours .
- Catalytic optimization : Use of triethylamine or acetic anhydride to enhance pyrazole ring formation, with yields improved to 60–75% when using polar aprotic solvents (e.g., DMF) .
- Purification : Recrystallization from ethanol-DMF (1:1) mixtures ensures >95% purity .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Pyrazole formation | Ethanol, 80°C, 4 h | 65 | 92 | |
Methanone coupling | DMF, triethylamine, 100°C, 2 h | 72 | 95 |
Q. How is the compound’s structure validated post-synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazole C–N bond: 1.34 Å) and confirms stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for methoxy (δ 3.8–4.0 ppm), furan protons (δ 6.2–7.4 ppm), and dihydropyrazole CH₂ (δ 3.1–3.5 ppm) .
- IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., conflicting NMR shifts) be resolved?
Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism in the pyrazole ring) .
- Cross-validation with DFT calculations : Compare computed vs. experimental chemical shifts (B3LYP/6-31G* basis set) to confirm assignments .
- X-ray corroboration : Resolve ambiguities in proton environments .
Q. What computational methods predict the compound’s reactivity and binding affinity?
Advanced modeling approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring shows high HOMO density (−5.2 eV), suggesting susceptibility to electrophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs). Docking scores (e.g., −9.2 kcal/mol with PDB 8FU) guide lead optimization .
Table 2: Computational Parameters for Reactivity Analysis
Method | Software | Basis Set/Force Field | Key Output |
---|---|---|---|
DFT | Gaussian 16 | B3LYP/6-31G* | HOMO/LUMO, Mulliken charges |
Docking | AutoDock Vina | AMBER | Binding affinity, pose validation |
Q. How can reaction mechanisms involving this compound be experimentally analyzed?
Mechanistic studies require:
- Kinetic profiling : Monitor reaction progress via HPLC (C18 column, acetonitrile-water gradient) to determine rate constants (e.g., k = 0.15 min⁻¹ for furan oxidation) .
- Isotopic labeling : Use ¹⁸O-labeled water or D₂O to trace oxygen incorporation in methanone derivatives .
- Trapping intermediates : Quench reactions at 50% conversion with TEMPO to isolate radical species for ESR analysis .
Key Methodological Recommendations
- Synthetic optimization : Screen solvent polarity (e.g., ε from 4.3 for THF to 37.5 for DMF) to stabilize transition states .
- Data reconciliation : Combine crystallographic (X-ray) and spectroscopic (NMR/IR) data to resolve structural ambiguities .
- Computational validation : Use multiple software suites (e.g., Gaussian + AutoDock) to cross-check predictions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。